molecular formula C7H15N6O5P B14289277 6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine;phosphoric acid CAS No. 138655-36-4

6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine;phosphoric acid

Cat. No.: B14289277
CAS No.: 138655-36-4
M. Wt: 294.21 g/mol
InChI Key: RTMKQXPBYSKCOM-UHFFFAOYSA-N
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Description

6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine;phosphoric acid is a compound that combines the structural features of morpholine, triazine, and phosphoric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with phosphoric acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Nucleophilic substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation can produce an oxidized form of the compound.

Scientific Research Applications

6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has similar structural features but different substituents, leading to distinct properties and applications.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative with different functional groups, used in different chemical reactions.

Uniqueness

6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its combination of morpholine and triazine structures, which confer specific chemical reactivity and potential biological activities

Properties

CAS No.

138655-36-4

Molecular Formula

C7H15N6O5P

Molecular Weight

294.21 g/mol

IUPAC Name

6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;phosphoric acid

InChI

InChI=1S/C7H12N6O.H3O4P/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13;1-5(2,3)4/h1-4H2,(H4,8,9,10,11,12);(H3,1,2,3,4)

InChI Key

RTMKQXPBYSKCOM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)N.OP(=O)(O)O

Origin of Product

United States

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